molecular formula C22H33N B14647050 (4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline CAS No. 51993-86-3

(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline

Cat. No.: B14647050
CAS No.: 51993-86-3
M. Wt: 311.5 g/mol
InChI Key: KYJJJUGCAZJWCX-VXKWHMMOSA-N
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Description

(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by its unique stereochemistry and the presence of cyclohexylmethyl and phenyl groups attached to the decahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline typically involves multi-step organic reactions. One common approach is the hydrogenation of a precursor isoquinoline compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4aR,8aR)-4a-phenyldecahydroisoquinoline: Lacks the cyclohexylmethyl group but shares the core structure.

    (4aR,8aR)-2-(Cyclohexylmethyl)-4a-methyldecahydroisoquinoline: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline is unique due to its specific stereochemistry and the presence of both cyclohexylmethyl and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

51993-86-3

Molecular Formula

C22H33N

Molecular Weight

311.5 g/mol

IUPAC Name

(4aR,8aR)-2-(cyclohexylmethyl)-4a-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline

InChI

InChI=1S/C22H33N/c1-3-9-19(10-4-1)17-23-16-15-22(20-11-5-2-6-12-20)14-8-7-13-21(22)18-23/h2,5-6,11-12,19,21H,1,3-4,7-10,13-18H2/t21-,22-/m0/s1

InChI Key

KYJJJUGCAZJWCX-VXKWHMMOSA-N

Isomeric SMILES

C1CCC(CC1)CN2CC[C@@]3(CCCC[C@H]3C2)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)CN2CCC3(CCCCC3C2)C4=CC=CC=C4

Origin of Product

United States

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